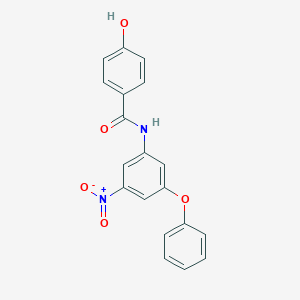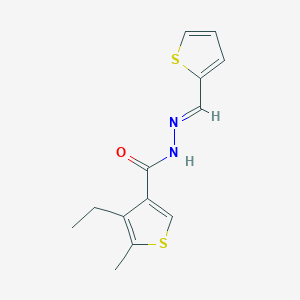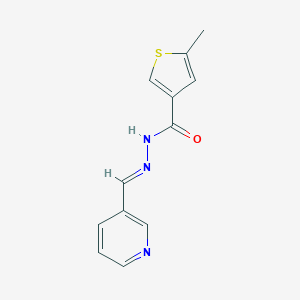![molecular formula C11H11BrN4O B455817 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide CAS No. 512809-88-0](/img/structure/B455817.png)
4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used in the field of medicinal chemistry, where it has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide is not fully understood, but it is believed to involve the inhibition of specific enzymes and molecular pathways that are involved in cancer cell growth and proliferation. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase cascade, which is a key pathway involved in programmed cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide has also been found to exhibit a range of other biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of bacterial and fungal pathogens, making it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has been found to exhibit anti-inflammatory activity, which could make it a useful therapeutic agent for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide in lab experiments is its potent anticancer activity. This makes it a valuable tool for studying the molecular pathways involved in cancer cell growth and proliferation. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research involving 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide. One area of interest is the development of new cancer therapies based on this compound, either as a standalone treatment or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research, such as antimicrobial and anti-inflammatory drug development. Finally, there is a need for the development of new synthetic methods for this compound that are more efficient and cost-effective than current methods.
Synthesemethoden
The synthesis of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide involves the reaction of 4-bromo-1H-pyrazole-1-methanol with benzoyl hydrazine in the presence of a suitable catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide has been found to have a range of scientific research applications. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit potent anticancer activity. Studies have shown that this compound can induce apoptosis in cancer cells by targeting specific molecular pathways, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]benzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O/c12-10-5-14-16(7-10)6-8-1-3-9(4-2-8)11(17)15-13/h1-5,7H,6,13H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDNALYTONEHTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)Br)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]furan-2-carboxamide](/img/structure/B455741.png)
![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B455742.png)


![Methyl 2-({[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B455752.png)


![(2E)-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2,3-diphenylprop-2-enamide](/img/structure/B455757.png)

![N'-[3-(2-furyl)-2-methyl-2-propenylidene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B455759.png)
![2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B455760.png)